4-chloro-6-nitro-1H-indazole-3-carbonitrile
Description
Properties
IUPAC Name |
4-chloro-6-nitro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN4O2/c9-5-1-4(13(14)15)2-6-8(5)7(3-10)12-11-6/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDNQQSCQGTNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646180 | |
| Record name | 4-Chloro-6-nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-29-9 | |
| Record name | 4-Chloro-6-nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-chloro-6-nitro-1H-indazole-3-carbonitrile typically starts from a suitably substituted indazole precursor, such as 6-nitroindazole or 4-chloro-6-nitroindazole derivatives. The key steps include:
Halogenation at the 3-position : Introduction of an iodine atom at the 3-position of 6-nitroindazole using iodine (I2) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). This step forms 3-iodo-6-nitroindazole as an intermediate, which is crucial for further functionalization.
Functional group transformation at the 3-position : The 3-iodo group can be replaced or elaborated to other substituents, including carbonitrile (-CN), via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions, or nucleophilic substitution reactions depending on the desired final functional group.
Protection of the indazole nitrogen (N-1) : To prevent unwanted side reactions at the nucleophilic N-1 position of the indazole ring, protecting groups such as tetrahydropyranyl (THP) can be employed. These protecting groups are introduced before the key functionalization steps and removed after the synthesis is complete using acidic conditions (e.g., hydrochloric acid, sulfuric acid, or Lewis acids).
Detailed Preparation Route for this compound
While direct literature on the exact preparation of this compound is limited, the following method is inferred from closely related indazole syntheses and functionalization protocols:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: 4-chloro-6-nitro-1H-indazole | Commercially available or prepared via nitration and chlorination of indazole derivatives | Chlorine at 4-position and nitro at 6-position are key substituents |
| 2 | Halogenation at C-3 | Iodine (I2), K2CO3, DMF, room temperature | Forms 3-iodo-4-chloro-6-nitro-1H-indazole intermediate |
| 3 | Protection of N-1 | Tetrahydropyranyl chloride (THP-Cl), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Protects N-1 nitrogen to avoid side reactions |
| 4 | Cyanation at C-3 | Palladium catalyst (e.g., Pd(PPh3)4), copper(I) cyanide (CuCN), base, DMF, elevated temperature (80-100 °C) | Converts 3-iodo group to 3-cyano group via Pd-catalyzed cyanation |
| 5 | Deprotection of N-1 | Acidic conditions (HCl or Lewis acids), solvent compatible with acid | Removes THP protecting group to yield final compound |
This synthetic route leverages the halogenation and palladium-catalyzed cyanation steps that are well documented in the preparation of functionalized indazoles.
Key Reaction Conditions and Catalysts
Halogenation : Iodine (I2) and potassium carbonate (K2CO3) in DMF provide selective iodination at the 3-position of 6-nitroindazole derivatives.
Palladium-catalyzed cyanation : The use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 in the presence of copper(I) cyanide (CuCN) is common to introduce the cyano group at the 3-position via cross-coupling reactions.
Protecting group strategies : N-1 nitrogen protection with tetrahydropyranyl (THP) groups prevents side reactions during functionalization and is removed under acidic conditions post-synthesis.
Comparative Table of Preparation Steps
| Preparation Step | Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Halogenation at C-3 | I2, K2CO3, DMF | Introduce iodine for further substitution | Control regioselectivity and avoid over-iodination |
| N-1 Protection | THP-Cl, base | Protect indazole nitrogen | Complete protection without side reactions |
| Cyanation at C-3 | Pd catalyst, CuCN, base, DMF, heat | Introduce cyano group | Catalyst sensitivity, temperature control |
| Deprotection | Acid (HCl, Lewis acids) | Remove protecting group | Avoid degradation of nitro and chloro groups |
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The 4-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) under basic conditions due to electron withdrawal by the nitro and cyano groups. Key transformations include:
Mechanistic Insight : The nitro group at position 6 enhances the electrophilicity of C4 by resonance withdrawal, while the cyano group at C3 stabilizes the Meisenheimer intermediate through inductive effects .
Reduction of the 6-Nitro Group
The 6-nitro group can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants:
Caution : Over-reduction of the cyano group to a methylamine is avoided by using mild hydrogenation conditions .
Cyano Group Transformations
The 3-cyano substituent participates in hydrolysis, cycloaddition, and cross-coupling:
Hydrolysis
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), 100°C | 1H-Indazole-3-carboxylic acid |
| Basic hydrolysis | NaOH (aq.), reflux | 1H-Indazole-3-carboxamide |
Cycloaddition
The cyano group acts as a dipolarophile in Huisgen 1,3-dipolar cycloadditions with azides to form tetrazole derivatives under Cu(I) catalysis .
Tautomerism and Ring Functionalization
The indazole core exhibits NH tautomerism , influencing reactivity:
-
Electrophilic substitution occurs at C5 or C7 when directed by the nitro group, but reactivity is suppressed due to electron withdrawal .
Condensation with Formaldehyde
text4-Chloro-6-nitro-1H-indazole-3-carbonitrile + HCHO → 1-(Hydroxymethyl)-4-chloro-6-nitro-1H-indazole-3-carbonitrile
Mechanism : Protonation of formaldehyde generates an electrophilic CH₂⁺ species, which attacks the N1 position .
Stability and Side Reactions
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antitumor Activity : Research indicates that indazole derivatives exhibit potent antitumor properties. For instance, compounds similar to 4-chloro-6-nitro-1H-indazole-3-carbonitrile have shown effectiveness against various cancer cell lines, including colon cancer models. Studies report IC50 values in the nanomolar range for specific derivatives, indicating strong inhibitory effects on tumor growth .
- Kinase Inhibition : Indazoles are increasingly recognized as kinase inhibitors, crucial for cancer therapy. The structure of this compound allows for modifications that enhance its inhibitory action against specific kinases involved in cancer progression .
2. Biological Activity
- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs .
- Insulinotropic Effects : Some derivatives of indazole compounds have demonstrated insulinotropic activity, which can be beneficial in managing diabetes by enhancing insulin secretion from pancreatic beta cells .
3. Material Science
- Chemical Intermediates : In industrial applications, this compound serves as a precursor for synthesizing more complex materials and chemicals. Its unique functional groups allow it to participate in various chemical reactions that lead to the formation of novel materials with desirable properties .
Case Studies
Comparison with Related Compounds
The unique combination of chloro and nitro groups in this compound distinguishes it from other indazole derivatives. For example:
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| 4-Chloroindazole | Chloro only | Moderate activity against certain cancers |
| 6-Nitroindazole | Nitro only | Limited kinase inhibition |
| This compound | Chloro + Nitro + Carbonitrile | Enhanced potency in multiple biological assays |
Mechanism of Action
The mechanism of action of 4-chloro-6-nitro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: The nitro group in 4-Cl-6-NO₂-indazole complicates purification due to sensitivity to reducing conditions, unlike the more stable amino or fluoro analogs .
- Computational Insights: Hybrid DFT functionals (e.g., B3LYP) predict the 4-Cl-6-NO₂ derivative’s reactivity aligns with electrophilic aromatic substitution at the C5 position, a site less accessible in 6-Cl-4-NO₂ isomers .
- Crystallographic Tools: SHELXL refinements confirm the planar indazole core in 4-Cl-6-NO₂ derivatives, critical for docking studies in drug design .
Biological Activity
4-Chloro-6-nitro-1H-indazole-3-carbonitrile (C_8H_3ClN_4O_2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound's structure features a chlorinated indazole ring system with a nitro group and a carbonitrile substituent. The synthesis of this compound typically involves:
- Starting Materials : 6-nitroindazole and appropriate chlorinating agents.
- Reaction Conditions : The chlorination is often performed in the presence of solvents like DMF or DMSO under controlled temperatures to ensure selective substitution at the desired position.
Antimicrobial Activity
Recent studies have reported the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) | Standard Reference |
|---|---|---|
| Staphylococcus aureus | 32 | Norfloxacin (2) |
| Escherichia coli | 64 | Ciprofloxacin (25) |
| Candida albicans | 128 | Griseofulvin (500) |
These results suggest that the compound exhibits moderate antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance, such as kinases and proteases.
- Receptor Interaction : It binds to specific cellular receptors, modulating signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Its nitro group may facilitate the production of ROS, leading to oxidative stress in target cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antileishmanial Activity : A recent study demonstrated that derivatives of this compound showed significant activity against Leishmania species, with promising results in inhibiting parasite growth through molecular docking studies .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that treatment with this compound resulted in decreased viability and increased apoptosis markers, supporting its role as a potential chemotherapeutic agent .
Q & A
Basic Question
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (6-8 ppm) and nitrile carbon (~115 ppm). Nitro groups deshield adjacent protons, shifting signals downfield.
- IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric/symmetric stretches ~1520 and 1350 cm⁻¹) groups .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXT/SHELXL software resolves bond lengths, angles, and torsion angles. For example, the nitro group’s planarity and chlorine’s positional disorder can be analyzed .
Methodological Insight : Refine crystallographic data using SHELXL’s Least Squares minimization to address thermal motion or disorder .
What computational methods are suitable for studying the electronic properties of this compound, and how do they compare with experimental data?
Advanced Question
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for calculating electronic properties such as HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare computed IR/NMR spectra with experimental data to validate accuracy. For example, discrepancies in nitro group vibrational frequencies may arise from solvent effects not modeled in DFT .
Methodological Insight : Use Gaussian or ORCA software with a 6-31G(d,p) basis set. Cross-validate thermochemical data (e.g., atomization energies) against experimental values, noting deviations >2.4 kcal/mol as potential outliers .
How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during the refinement of this compound structures?
Advanced Question
- Disorder : Split atomic positions in SHELXL and apply occupancy refinement. For example, chlorine atoms may exhibit positional disorder due to steric hindrance.
- Twinning : Use SHELXL’s TWIN command to model twinned crystals. Laue group symmetry must be re-evaluated if intensity statistics (e.g., 〈I²〉/〈I〉²) indicate twinning .
Methodological Insight : Validate refinement with R-factor convergence (<5%) and check for residual electron density peaks (>1 e⁻/ų) .
What safety precautions are essential when handling this compound in laboratory settings?
Basic Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .
Methodological Insight : Conduct a hazard assessment using SDS guidelines for similar nitrile/nitro compounds .
What strategies are effective for analyzing substituent effects on the reactivity of this compound in nucleophilic substitution reactions?
Advanced Question
- Electronic Effects : Use Hammett σ constants to predict nitro and chlorine substituents’ electron-withdrawing effects. The 6-nitro group meta-directs electrophiles to the 4-position.
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) via HPLC. DFT calculations can model transition states to explain regioselectivity .
Methodological Insight : Correlate computational activation energies with experimental yields to refine mechanistic models .
How can researchers address discrepancies between theoretical and experimental spectroscopic data for nitro-substituted indazole derivatives?
Advanced Question
- Solvent Corrections : Include solvent effects (e.g., PCM model in DFT) to improve IR/NMR predictions.
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations.
- Crystallographic Validation : Cross-check computed bond lengths with SC-XRD data to identify systematic errors .
Methodological Insight : Use multi-method validation (e.g., XRD + DFT + NMR) to resolve ambiguities in nitro group orientation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
